

Technical Guide: Solubility & Stability of Chondroitin Disaccharide di-OS Sodium Salt

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Compound of Interest

Compound Name:	Chondroitin disaccharide di-OS sodium salt
CAS No.:	136132-69-9
Cat. No.:	B1436228

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Executive Summary

Chondroitin disaccharide di-OS sodium salt (

Di-OS) is a non-sulfated unsaturated disaccharide produced by the enzymatic depolymerization of chondroitin.[1][2][3] As a critical analytical standard in glycomics and a substrate for enzymatic kinetics, its solubility profile is governed by the interplay between its ionic sodium carboxylate moiety and its hydrophilic hydroxyl groups.

This guide provides an authoritative protocol for the solubilization, handling, and stabilization of

Di-OS.[1] It moves beyond basic solubility limits to address the kinetic stability of aqueous solutions, critical pH thresholds, and the specific "12-hour rule" for analytical preparations.[1]

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for mastering solubility.[3]

Di-OS differs from its sulfated counterparts (

Di-4S,

Di-6S) by the absence of O-sulfate ester groups, relying solely on the uronic acid carboxylate for its ionic character.^{[1][2][3]}

Property	Specification	Technical Note
Chemical Name	- UA-[1 3]-GalNAc (Na salt)	Unsaturated uronic acid linked to N-acetylgalactosamine. ^{[1][2][3]}
CAS Number	136132-69-9	Specific to the sodium salt form. ^{[1][2][3][4][5]}
Molecular Weight	401.30 g/mol	Lower than sulfated variants (~503 g/mol). ^[3]
Ionic State	Mono-anionic (Carboxylate)	pKa of glucuronic acid carboxyl is ~3.0–3. ^{[1][2][3]5.}
Appearance	White to off-white powder	Highly hygroscopic lyophilized solid. ^{[1][2][3]}
Solubility Limit	>10 mg/mL (Water)	Freely soluble; clear, colorless solution. ^[3]

Solubility Mechanics

The Solvation Mechanism

The high water solubility of

Di-OS is driven by two primary mechanisms:

- Ionic Dipole Interactions: The sodium cation () dissociates readily, leaving the negatively charged carboxylate group (

) on the unsaturated uronic acid ring.[2][3] This charge acts as a primary nucleation site for the hydration shell.[3]

- **Hydrogen Bonding Network:** The molecule possesses multiple hydroxyl (-OH) groups and an acetamido group (-NHCOCH

).[1][2][3] These moieties form extensive hydrogen bond networks with bulk water, preventing aggregation even at high concentrations (up to 10 mg/mL).[3]

Comparative Solubility

Unlike Chondroitin Sulfate polymers (MW 10–50 kDa), which form viscous solutions due to chain entanglement, the disaccharide

Di-0S forms low-viscosity Newtonian fluids.[1][2][3] It dissolves faster than sulfated disaccharides (

Di-4S) due to the lack of steric hindrance from bulky sulfate groups, although it is slightly less polar overall.[1][2][3]

Protocol: The Self-Validating Reconstitution System

Objective: Create a stable, verified stock solution for HPLC/MS analysis. Constraint:

Di-0S is expensive and sensitive to hydrolysis.[1][2][3]

Step-by-Step Methodology

- **Environmental Control:**
 - Equilibrate the vial to room temperature before opening to prevent condensation (hygroscopic uptake).[3]
 - Work in a low-humidity environment if possible.[1][2][3]
- **Gravimetric Preparation (The "Gold Standard"):**
 - Do not rely on the vendor's label weight (e.g., "5 mg").[3] Lyophilized powders can shift during transport.[3]
 - Weigh the solid directly into a pre-tared, low-binding microcentrifuge tube.

- Solvent Selection:
 - For HPLC/UV: Use HPLC-grade Type I water (18.2 M cm).[1][2][3]
 - For LC-MS: Use LC-MS grade water.[1][2][3] Avoid phosphate buffers initially; use volatile buffers (Ammonium Formate/Acetate) only during the dilution phase.[3]
- Dissolution & Verification:
 - Add water to achieve a target concentration of 1 mg/mL (approx.[3] 2.5 mM).[3]
 - Vortex: Pulse vortex for 15 seconds.
 - Visual Check: Hold against a dark background. The solution must be absolutely clear. Any turbidity indicates impurities or incomplete solvation.[3]
 - Centrifugation: Spin at 10,000 g for 1 minute. Check for a pellet.[3] If a pellet exists, the sample is not dissolved or contains insoluble contaminants.
- Filtration (Optional but Recommended):
 - If using for UHPLC, filter through a 0.22 μm PVDF or PES membrane.[3] Do not use Nylon (binds acidic glycans).[3]

Stability & Storage: The "12-Hour Rule"

While the solid is stable at -20°C for years, the aqueous solution is thermodynamically unstable over time.[1][3]

Degradation Pathways

- Hydrolysis: The glycosidic bond is susceptible to acid-catalyzed hydrolysis, especially the 4,5-unsaturated bond.[1][2][3]

- Microbial Growth: The sugar backbone is an excellent carbon source for bacteria.[3]

Storage Matrix

State	Temperature	Stability Window	Best Practice
Solid Powder	-20°C	> 2 Years	Keep desiccated.[1][2][3]
Stock Solution (H O)	-80°C	6–12 Months	Aliquot (e.g., 50 L) to avoid freeze- thaw.[1][2][3]
HPLC Autosampler	4°C	< 12 Hours	Critical: Analyze immediately.

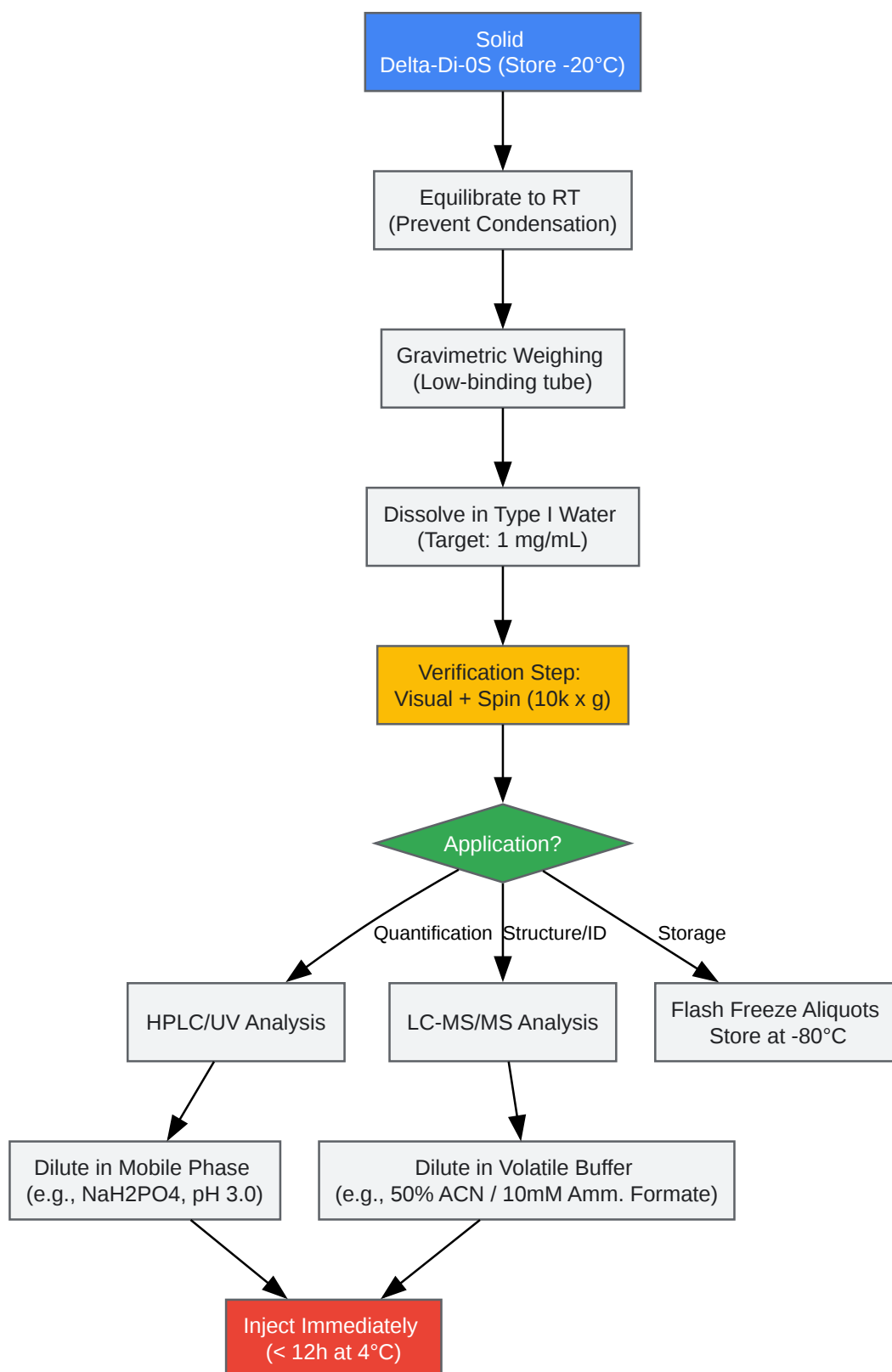
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Expert Insight: Research indicates that in HPLC solvents (especially methanol-based), decomposition of chondroitin disaccharides can begin within 12 hours at 4°C. Acetonitrile-based solvents offer slightly better stability than methanol.[1][2][3] Always prepare fresh working dilutions daily.

Visualization: Analytical Workflow

The following diagram illustrates the critical decision pathways for handling

Di-OS, ensuring data integrity from solid to signal.



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Caption: Workflow for the reconstitution and analysis of Chondroitin

Di-OS, highlighting the critical divergence for MS vs. UV detection and the mandatory immediate injection window.

Troubleshooting Common Issues

Symptom	Probable Cause	Corrective Action
Peak Broadening (HPLC)	Sample solvent mismatch	Ensure sample solvent matches mobile phase strength (e.g., dilute aqueous stock with ACN).[1][2][3]
Low Recovery	Adsorption to plastic	Use polypropylene or glass inserts; avoid polystyrene.[3]
Extra Peaks	Hydrolysis or Anomerization	Check pH of buffer.[3] Avoid pH < 3.0 for extended periods. [3] Process samples within 12h.
Incomplete Dissolution	"Salting out" effect	Do not dissolve directly in high-salt buffers (e.g., 2M NaCl).[1][2][3] Dissolve in water first, then dilute.[3][6][7]

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